molecular formula C7H14ClNO B1447867 6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1818847-29-8

6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No. B1447867
CAS RN: 1818847-29-8
M. Wt: 163.64 g/mol
InChI Key: FRJIWAJUVNFNCT-UHFFFAOYSA-N
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Description

“6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride” is a chemical compound with the CAS Number 2408937-20-0 . It has a molecular weight of 163.65 . The IUPAC name for this compound is (1S,2S,4R,6R)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride .


Molecular Structure Analysis

The InChI code for “6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride” is 1S/C7H13NO.ClH/c8-6-2-4-1-5(6)7(9)3-4;/h4-7,9H,1-3,8H2;1H/t4-,5+,6-,7+;/m1./s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride” is a powder . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, including 6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, have been extensively studied for their potential medicinal applications. These compounds have shown importance in drug research not only because of their potential as medicaments but also as test molecules for exploring structure-activity relationships. Their special molecular shape offers a unique advantage in studying the interaction between drugs and biological systems, thereby aiding in the design of new therapeutic agents (Buchbauer & Pauzenberger, 1991).

Catalytic Oxidation of Cyclohexene

In addition to their pharmaceutical applications, norbornane derivatives have been investigated in the field of catalysis, particularly in the selective catalytic oxidation of cyclohexene. This process is significant in the chemical industry, where the controlled oxidation of cyclohexene can yield valuable intermediates for various applications. The research into the catalytic properties of these compounds highlights their versatility and potential for synthetic applications in both academia and industry (Cao et al., 2018).

Neurobiology and Antidepressant Research

Some norbornane derivatives, structurally similar to tricyclic antidepressants, have been explored for their antidepressant properties. Studies on compounds like tianeptine, which shares structural similarities with norbornane derivatives, reveal insights into the neurobiology of mood, anxiety, and emotions. These studies have emphasized the role of structural and functional plasticity in the brain, offering a deeper understanding of the mechanisms underlying antidepressant actions beyond the traditional monoaminergic hypothesis (McEwen & Olié, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-aminobicyclo[2.2.1]heptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-2-4-1-5(6)7(9)3-4;/h4-7,9H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJIWAJUVNFNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride

CAS RN

1818847-29-8
Record name Bicyclo[2.2.1]heptan-2-ol, 6-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 2
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Reactant of Route 3
6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 4
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Reactant of Route 5
6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 6
6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride

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